molecular formula C9H20ClNO B6215291 3,3-dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride CAS No. 2742653-15-0

3,3-dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride

Cat. No.: B6215291
CAS No.: 2742653-15-0
M. Wt: 193.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride is a chemical compound with a complex structure that includes a cyclopentane ring with two methyl groups at the 3-position and a methylamino group attached to the 1-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method involves the reaction of cyclopentanone with methylamine in the presence of a reducing agent to form the intermediate cyclopentanone derivative, which is then further modified to introduce the hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process often involves the use of specialized reactors and purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include interactions with specific binding sites on target molecules.

Comparison with Similar Compounds

3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-ol hydrochloride is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • 3,3-Dimethyl-1-(aminomethyl)cyclopentan-1-ol hydrochloride: This compound lacks the methyl group on the nitrogen, leading to different chemical properties.

  • 3,3-Dimethyl-1-(methylamino)cyclopentan-1-ol hydrochloride: This compound has a different placement of the methylamino group, resulting in distinct reactivity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

2742653-15-0

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.